molecular formula C15H17ClN2O3 B258481 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B258481
M. Wt: 308.76 g/mol
InChI Key: IMUMPAZNICCKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can exert a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to have antitumor effects in vitro and in vivo. Additionally, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is its broad range of biological activities, which make it a promising candidate for further research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with methylamine and then with acetic anhydride. The final step involves the reaction of the resulting compound with 2-methyl-2-oxazoline-4-carboxylic acid to yield the desired product.

Scientific Research Applications

3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H17ClN2O3/c1-9(8-20-3)17-15(19)13-10(2)21-18-14(13)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,19)

InChI Key

IMUMPAZNICCKEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)COC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.